molecular formula C12H8N4 B8722343 2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene CAS No. 77762-30-2

2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

Cat. No. B8722343
Key on ui cas rn: 77762-30-2
M. Wt: 208.22 g/mol
InChI Key: NZCNBDIYEPILFR-UHFFFAOYSA-N
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Patent
US04255573

Procedure details

A mixture of 9.0 g of analytically pure 3-nitroso-2-phenylimidazo(1,2-a)pyrimidine (0.04 mol) and 10 ml of 97% triethylphosphite (0.05 mol) in 50 ml of anhydrous toluene is refluxed for 1 hour with stirring and under a constant flow of dry nitrogen gas. The temperature of the oil bath is kept between 110° and 120° C. After cooling the solvent and excess triethylphosphite are removed by vacuum distillation at 0.2 Torr. The temperature of the oil bath was kept under 120° C. during the distillation. The residue, which is a thick liquid, is kept overnight at 0° C. during which time it solidifies. The solid is washed on a glass filter with cold carbon tetrachloride and then recrystallized from CCl4. Yield about 5 g, m.p. 96° to 98° C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[N:7]2[CH:8]=[CH:9][CH:10]=[N:11][C:6]2=[N:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(OP(OCC)OCC)C>C1(C)C=CC=CC=1>[N:11]1[C:6]2=[N:5][C:4]3[C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=4[NH:1][C:3]=3[N:7]2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
N(=O)C1=C(N=C2N1C=CC=N2)C2=CC=CC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under a constant flow of dry nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is kept between 110° and 120° C
CUSTOM
Type
CUSTOM
Details
are removed by vacuum distillation at 0.2 Torr
DISTILLATION
Type
DISTILLATION
Details
The temperature of the oil bath was kept under 120° C. during the distillation
WASH
Type
WASH
Details
The solid is washed on a glass
FILTRATION
Type
FILTRATION
Details
filter with cold carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
recrystallized from CCl4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC=CN2C1=NC1=C2NC=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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